molecular formula C8H11BrOS B13604629 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol

2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13604629
M. Wt: 235.14 g/mol
InChI Key: ROYUJGKHTYAFSR-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a methylpropanol group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research fields .

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11BrOS/c1-8(2,5-10)7-3-6(9)4-11-7/h3-4,10H,5H2,1-2H3

InChI Key

ROYUJGKHTYAFSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=CS1)Br

Origin of Product

United States

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